Bromuro de fenilmagnesio

Descripción general

Descripción

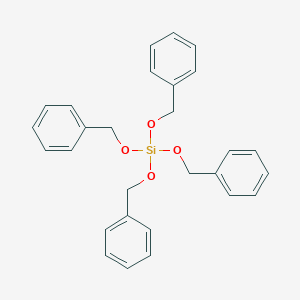

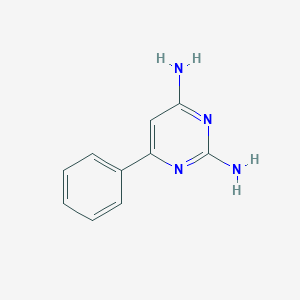

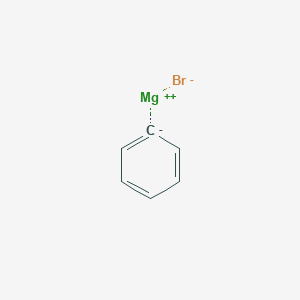

Phenylmagnesium bromide is a magnesium-containing organometallic compound with the chemical formula C₆H₅MgBr. It is a Grignard reagent, widely used in organic synthesis for forming carbon-carbon bonds. This compound is commercially available as a solution in diethyl ether or tetrahydrofuran (THF) and is often used as a synthetic equivalent for the phenyl synthon .

Aplicaciones Científicas De Investigación

Phenylmagnesium bromide is extensively used in scientific research and industrial applications:

Organic Synthesis: Key reagent in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

NMR Analysis: Used in the synthesis of chiral solvating agents for nuclear magnetic resonance analysis.

Material Science: Involved in the preparation of end-functionalized regioregular poly(3-alkylthiophene)s.

Chemical Industry: Used to prepare phenyl aryl sulphides, sulphoxides, and sulphones.

Mecanismo De Acción

. . .

Mode of Action

Phenylmagnesium bromide is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary . It often adds to carbonyls, such as ketones, aldehydes . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent .

Biochemical Pathways

Phenylmagnesium bromide affects the biochemical pathways involving carbonyl compounds. It reacts with these compounds to form new carbon-carbon bonds, which is a key step in many organic synthesis reactions . For example, with carbon dioxide, it reacts to give benzoic acid after an acidic workup .

Pharmacokinetics

It is a laboratory reagent used in organic synthesis .

Result of Action

The result of phenylmagnesium bromide’s action is the formation of new carbon-carbon bonds. This is a crucial step in many organic synthesis reactions . For instance, it can react with carbon dioxide to produce benzoic acid .

Action Environment

Phenylmagnesium bromide is sensitive to the environment in which it is used. It reacts with water and must be used in an anhydrous (water-free) environment . The solvent must be aprotic since alcohols and water contain an acidic proton and thus react with phenylmagnesium bromide to give benzene . Carbonyl-containing solvents, such as acetone and ethyl acetate, are also incompatible with the reagent .

Análisis Bioquímico

. . .

Biochemical Properties

Phenylmagnesium bromide is a strong nucleophile as well as a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .

Molecular Mechanism

Phenylmagnesium bromide acts as a strong nucleophile and base, capable of reacting with a variety of electrophilic functional groups . It can displace halide from other organic compounds .

Temporal Effects in Laboratory Settings

Phenylmagnesium bromide is typically used immediately upon preparation due to its reactivity. It is sensitive to moisture and air, and thus must be handled under an inert atmosphere .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal. The reaction typically involves treating bromobenzene with magnesium turnings in the presence of a coordinating solvent such as diethyl ether or THF. A small amount of iodine may be used to activate the magnesium and initiate the reaction .

Industrial Production Methods: In industrial settings, the preparation of phenylmagnesium bromide follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then typically stored and transported as a solution in ether or THF to prevent decomposition .

Análisis De Reacciones Químicas

Types of Reactions: Phenylmagnesium bromide undergoes various types of reactions, including nucleophilic addition, substitution, and coupling reactions. It is a strong nucleophile and base, capable of abstracting even mildly acidic protons .

Common Reagents and Conditions:

Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

Substitution: Can react with halides to form new carbon-carbon bonds.

Coupling Reactions: Reacts with compounds like ferric chloride to form coupling products.

Major Products:

Alcohols: Formed from reactions with aldehydes and ketones.

Benzoic Acid: Formed from reactions with carbon dioxide followed by acidic workup.

Triphenylphosphine: Formed from reactions with phosphorus trichloride.

Comparación Con Compuestos Similares

Phenylmagnesium chloride: Similar in reactivity but uses chloride instead of bromide.

Methylmagnesium bromide: Another Grignard reagent with a methyl group instead of a phenyl group.

Uniqueness: Phenylmagnesium bromide is unique due to its strong nucleophilicity and ability to form stable complexes with ether solvents. This makes it particularly useful in forming carbon-carbon bonds in organic synthesis .

Propiedades

IUPAC Name |

magnesium;benzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOIRLDFIPNLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059214 | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS] | |

| Record name | Phenylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.14, Relative density: 1.134 mg/L at 25 °C | |

| Record name | Phenylmagnesium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

A solution in ether, Liquid | |

CAS No. |

100-58-3 | |

| Record name | Phenylmagnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophenylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylmagnesium bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenylmagnesium bromide, being a nucleophilic reagent, attacks the electrophilic carbonyl carbon of ketones. [, , , , ] This attack leads to the formation of a new carbon-carbon bond, resulting in a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields a tertiary alcohol. This reaction pathway exemplifies the classic Grignard addition, a fundamental transformation in organic chemistry. [, , , , ]

A: Yes, phenylmagnesium bromide exhibits reactivity towards a wide array of electrophiles beyond ketones. For instance, it reacts with esters to yield tertiary alcohols, with nitriles to form imines (which can be hydrolyzed to ketones), and with carbon dioxide to generate carboxylic acids. [, , , , ] This versatility underscores its significance as a synthetic tool. [, , , , ]

A: Yes, research reveals some intriguing deviations from typical Grignard behavior. For example, phenylmagnesium bromide can participate in conjugate additions, as observed in its reaction with 2-benzoyl-1-indanone and its enol methyl ether. [] Instead of directly attacking the carbonyl group, it adds to the β-carbon of the α,β-unsaturated system, highlighting its ability to react through different mechanistic pathways. []

ANone: Phenylmagnesium bromide is represented by the molecular formula C6H5MgBr and has a molecular weight of 181.32 g/mol.

A: Yes, 1H NMR spectroscopy has been used to investigate the reaction of phenylmagnesium bromide with deuterated methyl methacrylate. [] This study provides insights into the mechanism of polymerization, demonstrating the power of spectroscopic techniques in elucidating reaction pathways. []

A: Phenylmagnesium bromide reactions are typically carried out in aprotic, ethereal solvents like diethyl ether or tetrahydrofuran. [, , , , , , , ] These solvents provide a suitable environment for the Grignard reagent, preventing its decomposition and facilitating its interaction with electrophiles. [, , , , , , , ]

A: The choice of solvent can significantly influence the reactivity of phenylmagnesium bromide. Studies have shown that using dichloromethane as a solvent for the conjugate addition of phenylmagnesium bromide to anhydroecgonine methyl ester enhances stereoselectivity, leading to a higher yield of the desired 2β-carbomethoxy-3β-phenyltropane derivatives. [] This highlights the importance of careful solvent selection in optimizing Grignard reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.